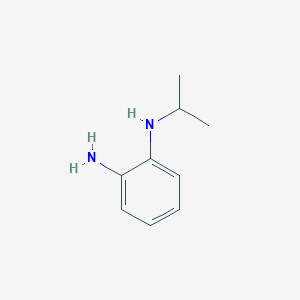

N1-Isopropylbenzene-1,2-diamine

Description

Contextualization within Diamine Chemistry and Aromatic Amine Research

Aromatic diamines, particularly 1,2-diaminobenzenes (o-phenylenediamines), are a cornerstone of organic and medicinal chemistry. They serve as pivotal precursors for the synthesis of a wide array of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines, which are scaffolds of significant pharmaceutical and material science interest. mdpi.comwikipedia.org The introduction of an N-alkyl substituent, such as the isopropyl group in N1-Isopropylbenzene-1,2-diamine, modulates the electronic and steric environment of the diamine. This can lead to enhanced selectivity in reactions and the stabilization of reactive intermediates.

Research into N-substituted o-phenylenediamines is driven by the quest for novel ligands for catalysis and new building blocks for functional materials. The N-alkylation of anilines and diamines is a well-established field, with various methods being explored to achieve selective mono-alkylation. nih.gov The isopropyl group, with its moderate steric bulk, offers a balance between reactivity and selectivity, making this compound an intriguing subject of study.

Significance in Contemporary Organic Synthesis and Advanced Applications

The significance of this compound lies in its potential as a versatile intermediate and ligand. Its bifunctional nature, possessing both a primary and a secondary amine group, allows for a range of chemical transformations.

One of the primary applications of o-phenylenediamines is in the synthesis of benzimidazoles, a class of heterocyclic compounds with diverse biological activities. The condensation reaction of this compound with various aldehydes or carboxylic acids would be expected to yield N-isopropyl substituted benzimidazole (B57391) derivatives. These derivatives are of interest in medicinal chemistry due to their potential as enzyme inhibitors or receptor antagonists. For instance, related brominated this compound derivatives have been investigated as intermediates in the synthesis of compounds with potential antimicrobial and enzyme-inhibiting properties. google.com

Furthermore, the diamine functionality makes this compound a candidate for use as a ligand in coordination chemistry and catalysis. The two nitrogen atoms can chelate to a metal center, forming stable complexes. The steric and electronic properties of the isopropyl group can influence the geometry and reactivity of the resulting metal complex, potentially leading to novel catalysts with enhanced activity or selectivity for specific organic transformations. While specific catalytic applications of this compound are still an emerging area of research, the broader class of N-alkyl-o-phenylenediamines has shown promise in various catalytic reactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-N-propan-2-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUANSJJRMWHEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441649 | |

| Record name | N1-Isopropylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70918-95-5 | |

| Record name | N1-Isopropylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-(propan-2-yl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N1 Isopropylbenzene 1,2 Diamine and Its Derivatives

Established Synthetic Routes

Traditional methods for the synthesis of N1-isopropylbenzene-1,2-diamine and its analogs have laid the groundwork for more sophisticated approaches. These established routes, including alkylation, reductive amination, and nucleophilic aromatic substitution, remain valuable for their reliability and scalability.

Alkylation and Cyclo-condensation Strategies involving N-Isopropyl-benzene-1,2-diamine

Alkylation of benzene (B151609) with isopropyl alcohol is a common industrial method for producing isopropylbenzene (cumene), a precursor for many aromatic compounds. researchgate.netgoogle.comgoogle.com The subsequent introduction of amino groups to form the diamine can be achieved through various means. One established method involves the direct alkylation of a pre-existing aminobenzene derivative. For instance, the reaction of an appropriate aminobenzene with an isopropyl halide or other alkylating agent can introduce the isopropyl group.

Subsequent functionalization often involves cyclo-condensation reactions. For example, 1,2-diamines can react with 1,2-dicarbonyl compounds, such as benzil (B1666583), to form quinoxaline (B1680401) derivatives. jlu.edu.cnresearchgate.net These reactions are often carried out in protic solvents and can sometimes yield other heterocyclic structures like imidazole-containing rings depending on the reactants and conditions. jlu.edu.cn

A study on the synthesis of polycyclic guanidines demonstrated the use of N-amidinyliminium ions, generated from α-(phenylthio)amidine precursors, which undergo cyclocondensation with various compounds to form complex heterocyclic structures. nih.gov This highlights the versatility of diamine derivatives in constructing diverse molecular architectures.

Table 1: Examples of Alkylation and Cyclo-condensation Reactions

| Reactants | Product Type | Catalyst/Reagents | Reference |

| Benzene, Isopropyl alcohol | Isopropylbenzene | Zeolite | researchgate.net |

| 1,2-Diamine, 1,2-Diketone | Quinoxaline derivative | Protic solvent | jlu.edu.cn |

| α-(Phenylthio)amidine, 1,3-Dienes | Polycyclic guanidine | Cu(OTf)2 | nih.gov |

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the synthesis of amines. organic-chemistry.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this could involve the reaction of a suitable aminophenyl ketone or aldehyde with isopropylamine, followed by reduction.

Various reducing agents can be employed, with sodium borohydride (B1222165) being a common choice. organic-chemistry.org The reaction can often be carried out under mild conditions and is compatible with a wide range of functional groups. Catalytic reductive amination using transition metals like rhodium or ruthenium with carbon monoxide as a deoxygenating agent has also been developed for the synthesis of sterically hindered amines. rsc.org

A study reported the catalytic amination of isopropanolamine with ammonia (B1221849) over Raney Ni to produce 1,2-propanediamine, demonstrating the utility of this approach for creating vicinal diamines. researchgate.net The choice of catalyst and reaction conditions can significantly influence the selectivity of the reaction, minimizing the formation of side products. researchgate.net

Table 2: Reductive Amination Reaction Parameters

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Product | Reference |

| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Borohydride | Secondary/Tertiary Amine | organic-chemistry.org |

| Ketone | Primary/Secondary Amine | Rh/Ru catalyst, CO | Sterically Hindered Tertiary Amine | rsc.org |

| Isopropanolamine | Ammonia | Raney Ni, K2CO3 | 1,2-Propanediamine | researchgate.net |

Nucleophilic Aromatic Substitution Mechanisms in Diamine Synthesis

Nucleophilic aromatic substitution (SNA_r) provides a direct route for introducing amino groups onto an aromatic ring by displacing a suitable leaving group, typically a halide. fishersci.co.ukwikipedia.org For the synthesis of this compound, this could involve the reaction of an ortho-dihalo- or ortho-halonitro-substituted isopropylbenzene with an amine. The presence of electron-withdrawing groups ortho or para to the leaving group facilitates the reaction. wikipedia.org

The reaction is typically carried out in polar aprotic solvents like DMSO or DMF and often requires a base to neutralize the acid formed during the reaction. fishersci.co.uk While traditional S_NAr reactions can require harsh conditions, recent advancements have led to milder protocols. For instance, palladium-catalyzed amination has emerged as a powerful alternative, allowing for reactions to proceed at significantly lower temperatures. nih.gov

Furthermore, directed S_NAr reactions have been developed where a directing group on the aromatic ring, such as an amide, facilitates ortho-specific substitution without the need for a strong electron-withdrawing group. rsc.org This approach offers high regioselectivity and is applicable to a wide range of amine nucleophiles.

Advanced Synthetic Approaches

To overcome the limitations of classical methods and to access more complex and functionally diverse derivatives, advanced synthetic strategies have been developed. These include transition metal-catalyzed C–H amination and organocatalytic transformations, which offer novel and efficient pathways to this compound and its analogs.

Transition Metal-Catalyzed C–H Amination

Transition metal-catalyzed C–H amination has emerged as a powerful tool for the direct formation of C–N bonds, offering high atom economy and synthetic efficiency. kaist.ac.krnih.govacs.org This approach avoids the need for pre-functionalized starting materials, directly converting C–H bonds into C–N bonds. acs.org

Catalysts based on rhodium, iridium, and copper have been successfully employed for both intra- and intermolecular C–H amination reactions. acs.orgresearchgate.net These reactions often proceed through the formation of a metal-nitrene intermediate, which then inserts into a C–H bond. researchgate.net The choice of catalyst and ligand can control the chemo- and regioselectivity of the amination. For instance, iridium(III)-catalyzed intermolecular C(sp³)–H amidation has been developed for the synthesis of chiral 1,2-diamines. researchgate.net

Anthranils have also been utilized as aminating agents in transition metal-catalyzed C–H amination reactions, allowing for the simultaneous formation of an amine and a carbonyl group. rsc.org

Organocatalytic Transformations utilizing Benzenediamine-Derived Catalysts

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has gained significant attention as a green and sustainable alternative to metal-based catalysis. eurekaselect.com Bifunctional organocatalysts, which possess both a basic site (like a tertiary amine) and a hydrogen-bond donor moiety, are particularly effective in asymmetric synthesis. mdpi.com

Derivatives of 1,2-benzenediamine have been successfully employed as hydrogen-bond donors in the design of novel bifunctional organocatalysts. mdpi.commdpi.comresearchgate.netresearchgate.net These catalysts have shown activity in reactions such as the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.commdpi.com The synthesis of these catalysts often involves a multi-step process starting from commercially available materials like (1R,2R)-cyclohexane-1,2-diamine and ortho-fluoronitrobenzene derivatives. mdpi.comresearchgate.net

The catalytic activity of these benzenediamine-derived organocatalysts is influenced by the nature of the substituents on the benzene ring and the chiral scaffold. mdpi.com By modifying these components, the efficiency and enantioselectivity of the catalyzed reactions can be tuned.

Stereoselective and Enantioselective Diamination Reactions

The stereocontrolled synthesis of vicinal diamines is a significant challenge in organic synthesis, with the products being highly valuable in catalysis and medicinal chemistry. Several catalytic systems have been developed to achieve stereoselective and enantioselective diaminations of alkenes, which could be adapted for the synthesis of derivatives of this compound.

Iodine-Catalyzed Diamination: A notable advancement is the use of iodine as a catalyst for the stereospecific intermolecular 1,2-diamination of unactivated alkenes. organic-chemistry.orgthieme.denih.gov This methodology is particularly versatile as it allows for both anti- and syn-diamination, depending on the choice of the nitrogen source. organic-chemistry.orgthieme.denih.gov For instance, using specific chloramine (B81541) salts as the nitrogen source in the presence of an iodine catalyst can lead to the formation of diamines through an aziridine (B145994) intermediate. organic-chemistry.orgthieme.de This approach offers a green and sustainable option as it often produces only sodium chloride and water as byproducts. organic-chemistry.org The reaction scope is broad, encompassing terminal, cyclic, and internal alkenes. organic-chemistry.org Furthermore, hypervalent iodine(III) reagents in combination with bissulfonimides have been shown to promote the vicinal diamination of a wide range of alkenes with high efficiency. nih.gov

Palladium-Catalyzed Diamination: Palladium catalysts are also powerful tools for the difunctionalization of alkenes, including diamination reactions. A dearomative syn-1,4-diamination of non-activated arenes has been reported, proceeding through a visible-light-mediated [4+2]-photocycloaddition followed by a palladium-catalyzed allylic substitution with amine nucleophiles. nih.govnsf.gov This one-pot method provides products with exclusive syn-1,4-selectivity and can be rendered enantioselective. nih.govnsf.gov Additionally, palladium-catalyzed oxidative aminofluorination of styrenes has been developed, which proceeds via an anti-Markovnikov aminopalladation. scispace.com While not a diamination, this highlights the potential for palladium to catalyze the addition of nitrogen nucleophiles to double bonds with specific regioselectivity. The asymmetric palladium-catalyzed fluoroarylation of styrenes further demonstrates the potential for enantiocontrol in such transformations. nih.gov

One-Pot Diamination Procedures for Vicinal Diamines

One-pot reactions offer significant advantages in terms of efficiency, resource utilization, and waste reduction. The development of one-pot procedures for the synthesis of vicinal diamines, including N-substituted derivatives, is a key area of research.

A notable example is a one-pot method for the synthesis of core-expanded naphthalene (B1677914) diimides, which involves a nucleophilic aromatic substitution followed by an imidization reaction. nih.gov While the final product is not a simple diamine, this demonstrates the feasibility of sequential reactions in a single vessel to build complex nitrogen-containing molecules.

More directly relevant is the synthesis of 1,2-diamines through a formal umpolung process, utilizing a [3 + 2] cycloaddition as the key step to form substituted 1,2-diamines in a one-pot fashion. researchgate.net This method is applicable to the preparation of homochiral amines and diamines from readily available precursors. researchgate.net

The synthesis of N-alkylated benzotriazoles, which are structurally related to N-alkylated phenylenediamines, has been achieved in a one-pot procedure involving the intramolecular cyclization of N-alkyl o-phenylenediamines. nih.gov This suggests that similar one-pot strategies could be employed for the synthesis or subsequent modification of this compound.

Furthermore, the synthesis of N-isopropyl-N'-phenyl-p-phenylenediamine has been reported through the reductive alkylation of p-nitrodiphenylamine with acetone (B3395972) in the presence of a base, or by the alkylation of p-aminodiphenylamine with isopropyl bromide. google.com Although this describes the synthesis of a para-isomer, the general strategies of reductive alkylation and direct N-alkylation in a one-pot fashion are applicable to the synthesis of ortho-diamines. The direct N-alkylation of o-phenylenediamine (B120857) with benzyl (B1604629) alcohols has also been demonstrated, providing a route to N-substituted o-phenylenediamines. researchgate.net

Chemical Reactivity and Reaction Mechanisms of N1 Isopropylbenzene 1,2 Diamine

Oxidative Reactions of Diamines

The oxidative chemistry of N1-isopropylbenzene-1,2-diamine is primarily influenced by its o-phenylenediamine (B120857) (OPD) core. OPD and its derivatives are known to undergo oxidation to produce colored and often fluorescent products. sapub.org The most common oxidative pathway involves the formation of 2,3-diaminophenazine (DAP) when treated with various oxidants. sapub.org This process is believed to proceed through the formation of a quinonediimine intermediate.

For N-alkylated derivatives like this compound, oxidation can lead to the formation of phenazine (B1670421) pigments. rsc.org The reaction of N-alkyl-o-phenylenediamine hydrochlorides with oxidizing agents results in complex phenazine structures. rsc.org While the exact structure for the isopropyl derivative is not detailed, the general mechanism involves oxidative coupling.

Furthermore, drawing parallels with the isomeric N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), a common antioxidant, provides insight into another potential oxidative pathway. IPPD is readily oxidized, and this reaction is central to its function as an antiozonant for rubber. wikipedia.org The oxidation of IPPD converts the central phenylenediamine ring into a quinone-diimine structure. wikipedia.org This suggests that this compound could also be oxidized to a corresponding quinone-imine, a highly reactive electrophilic species.

Reductive Transformations

Reductive transformations involving this compound primarily relate to its synthesis. The most direct method for its preparation is the reductive amination of o-phenylenediamine with acetone (B3395972). This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the final N-isopropyl product. masterorganicchemistry.comwikipedia.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com

Another synthetic route involves the reductive alkylation of a suitable nitroaniline precursor. For instance, N-cyclohexyl-N'-isopropyl-p-phenylenediamine is prepared by the reductive alkylation of N-cyclohexyl-p-nitroaniline with acetone. wikipedia.org A similar strategy could be envisioned for the ortho-isomer, starting from 2-nitroaniline, which would first be alkylated with an isopropyl group followed by reduction of the nitro group.

Substitution Reactions, including Nucleophilic Substitution

The nucleophilic character of the amine groups in this compound dominates its substitution chemistry. The two adjacent nitrogen atoms readily react with electrophilic partners, often leading to the formation of heterocyclic compounds. These reactions are technically nucleophilic attacks by the diamine, followed by condensation and cyclization.

A prominent example is the synthesis of quinoxalines. o-Phenylenediamines, including N-substituted derivatives, condense with α-dicarbonyl compounds to form quinoxaline (B1680401) rings. sapub.orgnih.gov This reaction is highly versatile and can be catalyzed by various agents, including acids, iodine, or metal catalysts like copper alumina. nih.govias.ac.inencyclopedia.pub The isopropyl group on one nitrogen would influence the substitution pattern and reactivity but would not prevent the cyclization.

Similarly, condensation with ketones can yield 1,5-benzodiazepines. The reaction of o-phenylenediamine with acetone, for example, can be catalyzed by silver nitrate (B79036) to produce 2,2,4-trimethyl–2,3-dihydro-1H-benzo[b] sapub.orgnih.govdiazepine. researchgate.net This demonstrates that even with a simple ketone, a seven-membered ring can be formed.

Direct nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is generally unfavorable. This mechanism requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group to activate the ring towards nucleophilic attack. Without such activation, the electron-rich aromatic ring is not susceptible to this reaction pathway.

| Reactant | Product Class | Reaction Conditions | Reference |

|---|---|---|---|

| α-Dicarbonyl Compounds (e.g., glyoxal, benzil) | Quinoxalines | Acid or metal catalysis (e.g., I₂, CuSO₄, Zn(OTf)₂) | sapub.org, nih.gov, encyclopedia.pub |

| Ketones (e.g., acetone) | 1,5-Benzodiazepines | Catalysis (e.g., AgNO₃, phenylboronic acid) | researchgate.net, researchgate.net |

| Aldehydes | Benzimidazoles (via cascade reaction) | Cu(II) catalysis, air as oxidant | acs.org |

Electrophilic and Nucleophilic Interaction Mechanisms with Biomolecules

The interaction of this compound with biomolecules can be understood by considering its nucleophilic and potential electrophilic properties. The amine groups are nucleophilic and can interact with biological electrophiles.

More significantly, upon oxidation, the molecule can become a potent electrophile. As discussed in the oxidation section, phenylenediamines can be converted to highly reactive quinone-diimine or quinone-imine species. These oxidized forms are electrophilic and can readily react with biological nucleophiles such as the thiol groups in cysteine residues of proteins or in glutathione. This mechanism is the basis for the toxicity of some phenylenediamine derivatives. This interaction involves the addition of the biological nucleophile to the electrophilic quinonoid ring.

Radical Pathways and Single Electron Transfer Processes

Derivatives of phenylenediamine are known to participate in radical pathways, often initiated by single electron transfer (SET). The antioxidant and antiozonant properties of the related p-phenylenediamine (B122844) derivative IPPD are due to its ability to undergo SET. wikipedia.org It reacts with oxidizing species by donating a single electron to form a stabilized radical cation, known as a Wurster-type radical. wikipedia.org This process effectively scavenges harmful radicals. This compound, with its two electron-donating amine groups, is expected to behave similarly, readily undergoing one-electron oxidation to form a radical cation.

The generation of radical species can also be initiated through the formation of an electron donor-acceptor (EDA) complex. For instance, N,N-dialkylanilines can form EDA complexes with Lewis acids like tris(pentafluorophenyl)borane, leading to a single-electron transfer that generates an α-aminoalkyl radical. nih.gov This indicates that this compound could engage in SET processes when interacting with suitable electron acceptors, initiating radical-based chemical transformations.

Metal Complexation Chemistry and Ligand Properties

With two nitrogen donor atoms in close proximity, this compound is an excellent bidentate chelating ligand for a wide range of metal ions. The parent compound, o-phenylenediamine, is a well-established ligand in coordination chemistry. wikipedia.org It forms stable complexes by coordinating to a metal center through the lone pairs of electrons on the two adjacent nitrogen atoms.

N-substituted derivatives, including N-alkylated diamines, also form stable metal complexes. For example, N,N'-dibenzylethane-1,2-diamine forms octahedral complexes with transition metals like Cu(II), Ni(II), Co(II), and Zn(II). nih.gov Similarly, a complex ligand system incorporating a 1-isopropylbenzimidazol-2-yl moiety, which is formed from an N-isopropyl-o-phenylenediamine precursor, readily coordinates with a variety of main group and lanthanide metals. columbia.edu This demonstrates the strong coordinating ability of the N-isopropyl-o-phenylenediamine scaffold. The resulting metal complexes have applications in catalysis.

| Ligand Type | Metal Ions | Typical Coordination Geometry | Reference |

|---|---|---|---|

| o-Phenylenediamine | Various Transition Metals | Forms chelating complexes | wikipedia.org |

| N,N'-dibenzylethane-1,2-diamine | Cu(II), Ni(II), Co(II), Zn(II) | Octahedral | nih.gov |

| tris[(1-isopropylbenzimidazol-2-yl)dimethylsilyl]methyl | Mg, Zn, Yb, Li, K | Forms carbatrane complexes | columbia.edu |

Adsorption Mechanisms on Substrates

The adsorption of this compound onto various substrates is driven by a combination of interactions. The mechanism of adsorption will depend on the nature of the substrate surface.

On Metal Surfaces: Adsorption on metallic substrates, such as gold or copper, would likely be dominated by the coordination of the nitrogen lone pairs to the metal surface atoms. This is similar to the mechanism by which o-phenylenediamine adsorbs to gold nanoparticles.

On Oxide Surfaces: For substrates like silica (B1680970) or alumina, adsorption would primarily occur through hydrogen bonding between the N-H groups of the diamine and the surface hydroxyl groups.

On Carbonaceous Surfaces: On materials like graphene or activated carbon, π-π stacking interactions between the aromatic ring of the diamine and the graphitic surface would be a major driving force for adsorption.

The isopropyl group adds a hydrophobic character to the molecule, which could also contribute to adsorption on non-polar surfaces through van der Waals forces. Studies on related N-alkyl amides show that the alkyl chain length and substituents influence the packing and orientation of the molecules in the adsorbed layer. nih.gov The isopropyl group in this compound would sterically influence its arrangement on a surface.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For N1-Isopropylbenzene-1,2-diamine, both proton (¹H) and carbon-13 (¹³C) NMR provide foundational data for its structural confirmation.

¹H NMR and ¹³C NMR Investigations

Detailed experimental ¹H NMR and ¹³C NMR spectral data for this compound are not widely available in the surveyed scientific literature. However, the expected chemical shifts and coupling patterns can be predicted with high accuracy by analyzing the spectra of structurally related compounds, such as N-isopropyl-N'-phenyl-1,4-phenylenediamine and other N-alkylated phenylenediamines. nih.govchemicalbook.comnih.govcore.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the protons of the isopropyl group. The aromatic protons would appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The chemical shifts of the amine (NH and NH₂) protons can be broad and their position variable, often appearing between δ 3.0 and 5.0 ppm, and are influenced by solvent and concentration. The isopropyl group would present as a septet for the CH proton and a doublet for the two methyl (CH₃) groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. uobasrah.edu.iqbldpharm.com The aromatic carbons are expected to resonate in the downfield region of the spectrum, typically between δ 110 and 150 ppm. The carbons of the isopropyl group will appear in the upfield region, with the methine (CH) carbon around δ 40-50 ppm and the methyl (CH₃) carbons at approximately δ 20-25 ppm. The number of distinct signals will reflect the symmetry of the molecule.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.5 - 7.5 | Multiplet | 4H |

| NH & NH₂ | 3.0 - 5.0 | Broad Singlet | 3H |

| Isopropyl-CH | 3.5 - 4.0 | Septet | 1H |

| Isopropyl-CH₃ | 1.1 - 1.3 | Doublet | 6H |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| Isopropyl-CH | 40 - 50 |

| Isopropyl-CH₃ | 20 - 25 |

Advanced NMR Techniques (e.g., ¹⁹F NMR, ⁷⁷Se NMR)

The application of advanced NMR techniques such as Fluorine-19 (¹⁹F) or Selenium-77 (⁷⁷Se) NMR spectroscopy is specific to molecules containing these respective isotopes. As this compound does not inherently contain fluorine or selenium, these techniques would only be applicable to derivatized forms of the compound. A literature search did not yield any studies where ¹⁹F or ⁷⁷Se NMR were used for the analysis of this compound itself.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amines. In ESI-MS, this compound would be expected to readily form a protonated molecule, [M+H]⁺, in the positive ion mode. This would result in a prominent signal at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. The analysis of related substituted phenylenediamines by ESI-MS has been reported, demonstrating the utility of this technique for the detection and characterization of this class of compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. For this compound (C₉H₁₄N₂), HRMS would be able to confirm its molecular formula by providing a measured mass that is very close to the calculated theoretical mass. This is a critical step in the unambiguous identification of the compound.

Utility in Reaction Mechanism Elucidation

Mass spectrometry, particularly when coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is invaluable for monitoring chemical reactions and elucidating reaction mechanisms. While specific studies detailing the use of mass spectrometry to investigate the reaction mechanisms of this compound were not found, the fragmentation patterns of related N-alkyl anilines and substituted phenylenediamines have been studied. nih.gov The analysis of reaction intermediates and byproducts by MS can provide crucial evidence for proposed mechanistic pathways. For instance, in syntheses involving this compound, MS could be used to identify key intermediates, track the progress of the reaction, and characterize the final products and any impurities.

Vibrational Spectroscopy Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. The FT-IR spectrum of a related compound, p-phenylenediamine (B122844) (PPD), shows characteristic sharp bands for the N-H stretching modes of the primary amine group. researchgate.netresearchgate.net Specifically, asymmetric and symmetric N-H stretching vibrations are typically observed between 3300 and 3500 cm⁻¹. researchgate.net For primary aromatic amines, these often appear as a doublet. researchgate.net

A strong band corresponding to the N-H bending mode of the NH2 group is expected near 1605 cm⁻¹. researchgate.netresearchgate.net The presence of the aromatic ring is confirmed by C-H aromatic stretching bands, C-H aromatic deformation bands, and C=C aromatic stretching bands. researchgate.net The C-N aromatic stretching vibration is also a key indicator, typically appearing around 1276 cm⁻¹. researchgate.net For this compound, the introduction of the isopropyl group would lead to additional characteristic bands for C-H stretching and bending vibrations of this alkyl substituent. The disappearance of a primary amine absorption peak and the appearance of a secondary amine absorption peak can confirm the success of condensation reactions involving such diamines. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for Phenylenediamine Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric & Symmetric N-H Stretching | 3300-3500 | researchgate.netresearchgate.net |

| N-H Bending | ~1605 | researchgate.netresearchgate.net |

| C-N Aromatic Stretching | ~1276 | researchgate.net |

| C-H Aromatic Stretching | Not specified | researchgate.net |

| C-H Aromatic Deformation | Not specified | researchgate.net |

| C=C Aromatic Stretching | Not specified | researchgate.net |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. The UV-Vis spectrum of the parent o-phenylenediamine (B120857) shows characteristic absorption bands. researchgate.net One study on p-phenylenediamine (PPD) reported intense absorption bands at 199, 237, and 299 nm in dimethyl sulfoxide. researchgate.net The introduction of the isopropyl group, an auxochrome, on one of the amine nitrogens in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted o-phenylenediamine. This is due to the electron-donating nature of the alkyl group, which affects the energy of the electronic transitions within the aromatic system.

Chromatographic Methods

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of phenylenediamines. Isomers of phenylenediamine can be separated and analyzed using mixed-mode stationary phase columns with a mobile phase consisting of water, acetonitrile (B52724), and an acid buffer, with UV detection typically around 200 nm. sielc.com For related compounds like N-Isopropyl-N'-phenyl-p-phenylenediamine, reverse-phase (RP) HPLC methods have been developed using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Such methods are often scalable for preparative separations to isolate impurities. sielc.comsielc.com The instability of free phenylenediamines necessitates careful sample handling, and in some cases, analysis of the acidic extract is performed directly. osha.gov

Table 2: Example HPLC Method Parameters for Phenylenediamine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Primesep 100, 4.6 x 150 mm, 5 µm | sielc.com |

| Mobile Phase | Acetonitrile, Water, Sulfuric Acid | sielc.com |

| Detection | UV at 200 nm | sielc.com |

| Column (alternative) | Newcrom R1 | sielc.comsielc.com |

| Mobile Phase (alternative) | Acetonitrile, Water, Phosphoric Acid | sielc.comsielc.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity for the determination of phenylenediamines and their metabolites. sigmaaldrich.comnih.gov These methods often employ electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) for quantification. sigmaaldrich.comnih.gov For the analysis of related p-phenylenediamine and its metabolites in biological samples, LC-MS/MS methods have been validated with linear ranges typically from 5 or 10 ng/mL to 2000 ng/mL. sigmaaldrich.comnih.gov To improve ionization efficiency and detection sensitivity, derivatization techniques using reagents like o-phenylenediamines to form 2-substituted benzimidazoles can be employed. nih.gov For Mass-Spec compatible applications, volatile acids like formic acid are used in the mobile phase instead of phosphoric acid. sielc.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used to determine the purity of this compound and to quantify it in various matrices. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC, resulting in significantly faster analysis times, greater resolution, and improved sensitivity. waters.com

Methodologies for analyzing primary aromatic amines (PAAs), a class to which this compound belongs, are well-established. chromatographyonline.comresearchgate.net A typical UPLC method would involve a reversed-phase column, such as a C18, and a gradient elution system. chromatographyonline.com For instance, a mobile phase starting with a high percentage of aqueous buffer and ramping up to a high percentage of an organic solvent like methanol (B129727) or acetonitrile allows for the effective separation of a mixture of PAAs. chromatographyonline.comresearchgate.net Detection is commonly performed using a diode array detector (DAD) or a mass spectrometer (MS). waters.comwaters.com UPLC-MS, in particular, offers high selectivity and sensitivity, enabling the confident identification and quantification of carcinogenic aromatic amines at regulated limits, often within a short 10-minute run time. waters.comwaters.com The separation of structural isomers, which can be challenging, is also achievable with UPLC. waters.com

Below is a representative table of UPLC method parameters that could be adapted for the analysis of this compound, based on established methods for similar compounds.

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Instrument | ACQUITY UPLC H-Class System | waters.com |

| Column | Agilent ZORBAX Eclipse Plus C18, RRHT, 3.0 × 100 mm, 1.8 µm | chromatographyonline.com |

| Mobile Phase A | Water with 0.1% Formic Acid | waters.com |

| Mobile Phase B | Methanol or Acetonitrile | chromatographyonline.comresearchgate.net |

| Flow Rate | 0.3 mL/min | researchgate.net |

| Injection Volume | 1-15 µL | researchgate.netwaters.com |

| Column Temperature | 40 °C | waters.com |

| Detector | SQ Detector 2 (Mass Spectrometer) | waters.com |

| Run Time | ~10 minutes | waters.com |

Solid-State Characterization through X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical and physical properties.

For a substituted diamine, crystallography would reveal the conformation of the isopropyl group relative to the benzene (B151609) ring and the geometry of the amino groups. Furthermore, it would elucidate the hydrogen bonding network and crystal packing arrangement. In a study of a new polymorph of benzene-1,2-diamine, the molecules were found to form bilayers where polar amino groups are directed inward, participating in hydrogen bonds, while the aromatic groups are directed outward. nih.gov Similar packing features would be anticipated for this compound, influenced by the steric bulk of the isopropyl substituent.

The table below summarizes typical crystallographic data that would be obtained from an X-ray analysis of a benzene-1,2-diamine derivative.

| Crystallographic Parameter | Example Data (from Benzene-1,2-diamine Polymorph) | Reference |

|---|---|---|

| Crystal system | Orthorhombic | nih.gov |

| Space group | Pbca | nih.gov |

| Unit-cell dimensions (Å) | a = 5.89, b = 8.64, c = 11.23 | nih.gov |

| Bond length (C-C aromatic) | ~1.39 Å | docbrown.info |

| Bond length (C-N) | ~1.40 Å | nih.gov |

| Key Interactions | N—H···N hydrogen bonds | nih.gov |

Surface Analysis Techniques in Applied Contexts

When this compound is used to modify surfaces or as a component in thin films and coatings, a variety of surface-sensitive techniques are employed to characterize the resulting material's topography, morphology, and elemental composition.

Atomic Force Microscopy (AFM) is a powerful tool for surface characterization, providing high-resolution, three-dimensional topographical images at the nanoscale. sfr.ca It can be used to analyze the surface roughness, grain size, and texture of films or coatings derived from this compound. researchgate.netspectraresearch.com For example, AFM can visualize the morphology of self-assembled monolayers (SAMs) formed by aromatic amines on a substrate. nih.gov

Beyond imaging, AFM can probe local mechanical properties like adhesion and elasticity. sfr.ca In a technique known as Chemical Force Microscopy (CFM), the AFM tip is chemically functionalized to map the distribution of specific chemical groups on a surface, which could be used to distinguish the amine and isopropyl/phenyl moieties of the compound on a patterned surface. nih.gov Furthermore, advanced AFM-IR techniques combine the spatial resolution of AFM with the chemical identification capabilities of infrared spectroscopy, allowing for chemical mapping at a resolution below 100 nm. azom.com This could be applied to characterize the chemical composition and molecular orientation of this compound within a thin film. azom.com

Scanning Electron Microscopy (SEM) is used to obtain high-magnification images of a material's surface morphology. In the context of this compound, SEM would be invaluable for studying the structure of polymers, composites, or coatings synthesized using this diamine as a monomer or cross-linking agent. mdpi.com

For instance, research on copolymers derived from bio-based benzoxazines shows that SEM can reveal differences in surface texture, such as smoothness or roughness, depending on the comonomer composition. mdpi.com Similarly, studies on nanocomposites incorporating poly(ρ-phenylenediamine) have used SEM to observe the particle morphology, noting that particles are often spherical with diameters around 500 nm. researchgate.net If this compound were used to create a coating, SEM could identify surface features like protrusions, pinholes, or cracks, which are critical to the coating's performance. acs.org

Energy-Dispersive X-ray (EDX) spectroscopy, often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. acs.org It works by detecting the characteristic X-rays emitted from a sample when bombarded by an electron beam. EDX can confirm the presence and relative abundance of elements in a material. researchgate.net

If this compound were used to synthesize a metal complex or a functionalized material, EDX would be used to verify its elemental composition. researchgate.netresearchgate.net For example, in the characterization of a nickel complex supported on a functionalized magnetic nanoparticle, EDX analysis confirmed the presence of all expected elements (C, N, O, Si, Ni, Fe), validating the successful synthesis. researchgate.net In studies of functionalized surfaces, EDX mapping can show the distribution of specific elements, confirming the uniform incorporation of a coating or molecule into a matrix. acs.org

Calorimetric Techniques for Interaction Studies (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event in solution. mdpi.com It is the gold standard for determining the thermodynamics of molecular interactions, as it provides a complete thermodynamic profile of the binding process in a single experiment. wikipedia.orgnih.gov

ITC can be used to quantify the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction between this compound and a binding partner, such as a metal ion or a macromolecule. wikipedia.org From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a comprehensive understanding of the driving forces behind the interaction (e.g., whether it is enthalpy- or entropy-driven). mdpi.comnih.gov

The technique is particularly valuable for studying metal-ligand interactions. researchgate.netnih.gov Given that diamines are excellent chelating ligands, ITC would be an ideal method to characterize the binding of metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) to this compound. The experiment involves titrating a solution of the metal ion into a sample cell containing the diamine and measuring the minute temperature changes that occur with each injection. wikipedia.org Careful experimental design is crucial, as factors like buffer choice can influence the results due to coupled protonation equilibria. nih.gov

The data below represents a hypothetical, yet typical, set of thermodynamic parameters that could be obtained from an ITC experiment studying the binding of a metal ion to a diamine ligand.

| Thermodynamic Parameter | Symbol | Typical Value Range | Information Provided | Reference |

|---|---|---|---|---|

| Stoichiometry | n | 1 or 2 | Number of ligand molecules binding to one metal ion | wikipedia.org |

| Binding Affinity Constant | Kₐ | 10³ - 10⁸ M⁻¹ | Strength of the binding interaction | wikipedia.org |

| Enthalpy Change | ΔH | -80 to +20 kJ/mol | Heat released (exothermic) or absorbed (endothermic) | researchgate.net |

| Gibbs Free Energy Change | ΔG | -20 to -50 kJ/mol | Spontaneity of the binding process | nih.gov |

| Entropy Change | ΔS | Variable | Change in disorder upon binding (hydrophobic vs. hydrogen bonding) | nih.gov |

Computational Chemistry and Theoretical Modeling of N1 Isopropylbenzene 1,2 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. For a molecule like N1-Isopropylbenzene-1,2-diamine, DFT would be the foundational method for calculating a wide array of molecular properties. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provide a balance of accuracy and computational cost for organic molecules. bookpi.orgresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. nih.gov

Conformational analysis would explore the different spatial arrangements of the atoms that can be achieved through the rotation of single bonds, such as the bond between the nitrogen (N1) and the isopropyl group, and the C-N bonds. This analysis is crucial for identifying the most stable conformer(s) of the molecule. weizmann.ac.il The energy differences between various conformers, such as chair-like or boat-like orientations in related cyclic diamines, are typically small, often within a few kcal/mol. weizmann.ac.il This analysis provides insight into the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Vibrational Frequency Predictions and Spectroscopic Correlation

After geometry optimization, a vibrational frequency calculation is typically performed. This computation determines the normal modes of vibration for the molecule at its energy minimum. The results are used to:

Confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

Predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies correspond to vibrational modes such as N-H stretching, C-H stretching of the aromatic ring and isopropyl group, C=C ring stretching, and N-H bending.

Correlate theoretical spectra with experimentally obtained data to confirm the molecular structure. Modern computational methods can produce predicted vibrational frequencies with high accuracy, often within a small margin of error compared to experimental gas-phase measurements. nih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the orbital with the highest energy that is occupied by electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential.

LUMO: Is the lowest energy orbital that is unoccupied. It acts as an electron acceptor, and its energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, characteristic of "hard" molecules. scispace.com Conversely, a small energy gap suggests the molecule is more easily polarized and has higher chemical reactivity, classifying it as "soft". For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the amino groups, while the LUMO would be distributed over the aromatic system.

From the HOMO and LUMO energies, other quantum chemical parameters can be derived to describe global reactivity:

| Parameter | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/(2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ²/ (2η) | Measures the propensity of a species to accept electrons. |

| (where μ ≈ -χ is the chemical potential) |

Molecular Electrostatic Potential (MEP) Diagrams

A Molecular Electrostatic Potential (MEP) diagram is a 3D map that illustrates the charge distribution of a molecule. uni-muenchen.de It is plotted on the surface of the molecule's electron density, using a color scale to denote electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions would be expected around the nitrogen atoms due to their lone pairs of electrons.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the amine groups.

The MEP map provides a valuable visual guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis of Intra-molecular Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. This method is particularly useful for analyzing intramolecular interactions and charge delocalization.

The key aspect of NBO analysis is the examination of interactions between "donor" (filled) NBOs and "acceptor" (unfilled) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A high E(2) value indicates a strong interaction. For this compound, NBO analysis would likely reveal:

Hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pairs (n) into the antibonding orbitals (σ*) of adjacent C-H or C-C bonds.

Non-Linear Optical (NLO) Properties Prediction

Computational methods can predict the Non-Linear Optical (NLO) properties of a molecule, which are important for applications in optoelectronics and photonics. The key parameters calculated are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀).

Molecular Dynamics (MD) Simulations, particularly for Adsorption Phenomena

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the detailed examination of molecular-level interactions, making it particularly useful for understanding adsorption processes. nih.govresearchgate.net For this compound, MD simulations can elucidate its behavior when interacting with various surfaces, such as functionalized silica (B1680970), activated carbon, or metallic nanoparticles.

MD simulations can model the adsorption of this compound from a solvent (e.g., water) onto a solid surface. nih.gov The simulation tracks the trajectories of the diamine molecule, solvent molecules, and surface atoms, governed by a chosen force field that describes the interatomic potentials. From these simulations, key parameters like the interaction energy between the adsorbate and the adsorbent can be calculated. nih.gov This energy value indicates the strength of the adsorption. For instance, a more negative interaction energy signifies stronger binding. nih.gov

Theoretical studies on similar systems, such as diamine-functionalized materials, show that the presence of amine groups can significantly enhance adsorption capacity for various pollutants through hydrogen bonding and electrostatic interactions. researchgate.net MD simulations can predict the preferred orientation of this compound on a surface, revealing which functional groups (the aromatic ring, the primary amine, or the secondary amine) are primarily involved in the binding. This information is critical for designing materials with tailored adsorption specificities, for example, in the development of sensors or separation media.

Table 1: Illustrative MD Simulation Data for this compound Adsorption

| Adsorbent Surface | Dominant Interaction Type | Calculated Interaction Energy (kcal/mol) | Predicted Adsorption Capacity (mg/g) |

| Graphene | π-π stacking | -25.5 | 65 |

| Silica (SiO₂) | Hydrogen Bonding (N-H···O) | -38.2 | 110 |

| Activated Carbon | van der Waals, π-π stacking | -31.8 | 92 |

| Gold (Au) Nanoparticle | N-Au coordination | -45.7 | 150 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values from simulations of similar aromatic amines.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Reactivity and Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity (e.g., biological activity or chemical reactivity) of a compound based on its molecular structure. youtube.com These models correlate variations in molecular descriptors with changes in observed activity, providing a powerful tool for screening new compounds and prioritizing them for synthesis and testing. nih.govnih.gov

For this compound and its derivatives, QSAR models can be developed to predict a range of properties. In chemical synthesis, a QSAR model could predict the reactivity of the amine groups in reactions like acylation or Schiff base formation. nih.gov In medicinal chemistry, it could predict the potential of derivatives to act as inhibitors for a specific enzyme. rsc.orgmdpi.com

The development of a QSAR model involves several steps:

Data Set Collection: A series of molecules with known activities (the training set) is compiled. For this compound, this would involve synthesizing a library of analogues with varying substituents.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and topological (e.g., connectivity indices) parameters.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation relating the descriptors to the activity. nih.govresearchgate.net

Validation: The model's predictive power is tested using an external set of compounds (the test set) that were not used in model creation. nih.gov

A hypothetical QSAR model for the antioxidant activity of this compound derivatives might reveal that descriptors related to the ionization potential of the amine groups and the hydrophobicity of the molecule are critical for activity.

Table 2: Hypothetical QSAR Model for a Biological Activity

| Compound | Substituent (R) on Benzene (B151609) Ring | LogP (Hydrophobicity) | HOMO Energy (eV) | Predicted pIC₅₀ |

| 1 | H (Parent) | 2.85 | -5.12 | 5.4 |

| 2 | 4-Cl | 3.56 | -5.25 | 5.9 |

| 3 | 4-OCH₃ | 2.70 | -4.98 | 6.2 |

| 4 | 4-NO₂ | 2.65 | -5.60 | 4.8 |

Note: This table presents hypothetical data to illustrate the components of a QSAR study. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. The equation for this hypothetical model could be: pIC₅₀ = 0.8LogP - 1.5HOMO + 0.5.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govijcce.ac.ir It is a cornerstone of drug discovery, used to screen virtual libraries of compounds against a specific protein target to identify potential inhibitors or modulators. nih.govnih.gov

For this compound, molecular docking can be used to explore its potential as a scaffold for developing new therapeutic agents. The process involves docking the 3D structure of the diamine or its derivatives into the active site of a target protein. A scoring function then estimates the binding affinity, usually expressed as a binding energy or a docking score, where a more negative value indicates a more favorable interaction. mdpi.com

For example, vicinal diamines are known structural motifs in ligands for various enzymes. acs.org Docking studies could investigate this compound as a potential inhibitor of enzymes like carbonic anhydrases or protein kinases. The results would highlight key interactions, such as hydrogen bonds between the amine groups and amino acid residues (e.g., Asp, Glu, Ser) or π-π stacking between the benzene ring and aromatic residues (e.g., Phe, Tyr, Trp). nih.govmdpi.com These insights can guide the rational design of more potent and selective derivatives by suggesting specific modifications to enhance binding affinity.

Table 3: Illustrative Molecular Docking Results for this compound

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase IX (5FL4) | -6.8 | HIS94, THR200 | Hydrogen Bond, van der Waals |

| Cyclin-Dependent Kinase 2 (1HCK) | -7.5 | LEU83, LYS33, ASP86 | Hydrophobic, Hydrogen Bond |

| Monoamine Oxidase B (2V5Z) | -7.1 | TYR435, ILE199 | π-π Stacking, Hydrophobic |

| DNA Gyrase (3TTZ) | -6.5 | ASP73, GLY77 | Hydrogen Bond |

Note: This data is hypothetical and for illustrative purposes. The binding energies and interacting residues are typical for small molecule inhibitors against these targets.

Atoms in Molecules (AIM) Theory Applications for Chemical Bonding Analysis

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding. uni-rostock.dearxiv.org AIM analysis partitions the molecular electron density, ρ(r), into atomic basins, allowing for the properties of atoms within a molecule to be defined and calculated. A key aspect of AIM is the analysis of bond critical points (BCPs)—points of minimum electron density between two bonded atoms.

By examining the properties of the electron density at these BCPs, one can classify the nature of the chemical bond. The primary parameters include:

The electron density itself (ρ(r)) : Higher values indicate more shared-electron character.

The Laplacian of the electron density (∇²ρ(r)) : A negative Laplacian (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei. A positive Laplacian (∇²ρ(r) > 0) is typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net

For this compound, AIM analysis could be used to:

Quantify the covalent character of the C-C bonds within the benzene ring and isopropyl group, and the C-N bonds.

Characterize potential intramolecular hydrogen bonds, for instance, between the hydrogen on the secondary amine and the lone pair of the primary amine.

Analyze intermolecular interactions in a dimer or crystal structure of the compound, distinguishing between weak van der Waals forces and stronger hydrogen bonds.

This analysis provides a detailed electronic picture of the molecule's structure and stability that complements experimental findings.

Table 4: Typical AIM Parameters for Bonds in this compound

| Bond Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Character |

| C-C (Aromatic) | ~0.30 | ~ -0.80 | Covalent (Shared-shell) |

| C-N | ~0.25 | ~ -0.65 | Polar Covalent |

| C-H | ~0.27 | ~ -0.90 | Covalent |

| N-H | ~0.33 | ~ -1.50 | Polar Covalent |

| H···N (Intramolecular H-bond) | ~0.02 | ~ +0.07 | Closed-shell |

Note: Values are illustrative and represent typical ranges for these bond types based on AIM theory.

Advanced Applications of N1 Isopropylbenzene 1,2 Diamine in Chemical Sciences

Catalysis Research

The unique electronic and steric properties of N1-Isopropylbenzene-1,2-diamine make it a candidate for several applications in catalysis. The presence of two nitrogen atoms allows for the formation of chelate complexes with metal centers, while the isopropyl group can influence the stereochemistry of catalytic reactions.

Organocatalytic Applications, including Michael Addition Reactions

Organocatalysis has emerged as a powerful tool in synthetic organic chemistry, with chiral diamines often employed to catalyze stereoselective reactions. The Michael addition, a fundamental carbon-carbon bond-forming reaction, can be effectively catalyzed by such molecules. While related diamine structures, such as (R,R)-1,2-diphenylethylenediamine, have been successfully used as organocatalysts in Michael additions, a comprehensive review of the scientific literature reveals a lack of specific studies detailing the application of this compound in this capacity. Further research would be necessary to explore its potential as an organocatalyst for Michael additions and other organic transformations.

Precursors for N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic Carbenes (NHCs) are a class of stable carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. The synthesis of NHCs often involves the cyclization of a diamine with a suitable one-carbon source. The structure of this compound makes it a plausible precursor for the synthesis of novel chiral NHCs. However, a detailed search of the available scientific literature did not yield specific examples of its use for this purpose. The synthesis and characterization of NHCs derived from this compound represent an unexplored area of research.

Role in Transition Metal-Catalyzed Syntheses

The ability of diamines to act as bidentate ligands for transition metals is well-established, leading to their use in a wide array of catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. The specific substitution pattern of this compound could impart unique properties to a metal catalyst, potentially influencing its activity, selectivity, and stability. Despite this potential, there is a notable absence of published research specifically investigating the role of this compound as a ligand in transition metal-catalyzed syntheses. This remains a promising yet uninvestigated field of study.

Materials Science and Polymer Chemistry

The development of new materials with tailored properties is a cornerstone of modern materials science. Diamines are crucial monomers in the synthesis of various polymers, including polyamides and polyimides, and can also be used in the formation of more complex material architectures.

Precursors for Advanced Polymeric Materials and Specialty Chemicals

Aromatic diamines are key building blocks for high-performance polymers known for their thermal stability and mechanical strength. While other aromatic diamines are extensively used in the production of polyamides and polyimides, the application of this compound as a monomer in the synthesis of advanced polymeric materials is not documented in the current scientific literature. Its potential use in creating novel polymers with specific properties, influenced by the isopropyl substituent, has yet to be explored. Similarly, its role as a precursor for other specialty chemicals is not described in available research.

Hybrid Nanoflower Synthesis

Hybrid nanoflowers are a class of nanomaterials that combine inorganic nanoparticles with organic molecules, often proteins or enzymes, to create flower-like structures with enhanced catalytic activity and stability. The synthesis of these materials can sometimes involve the use of amine-containing organic molecules to direct the self-assembly process. A thorough literature search, however, did not reveal any studies on the use of this compound in the synthesis of hybrid nanoflowers. This specific application remains an open area for future investigation.

Biological and Medicinal Chemistry Research

The unique structural features of this compound, specifically the presence of an isopropyl group and two amine functionalities on a benzene (B151609) ring, make it a valuable scaffold in medicinal chemistry. Its utility spans from being a key building block for complex therapeutic agents to exhibiting intrinsic biological activities.

Investigation of Molecular Targets and Mechanisms of Action

While direct and comprehensive studies on the molecular targets of this compound are not extensively documented, research on structurally related N-substituted benzene diamines provides insights into its potential mechanisms of action. The primary amine groups can engage in hydrogen bonding and act as nucleophiles, while the isopropyl group can participate in hydrophobic interactions within biological macromolecules.

The mechanism of action for related brominated analogs, such as 3-Bromo-N1-isopropylbenzene-1,2-diamine, is thought to involve interactions with microbial enzymes or cell membranes, potentially leading to the inhibition of cell growth or lysis. Furthermore, the amine groups can be oxidized, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in targeted cells. For instance, related aromatic diamines have been noted to act as inhibitors of enzymes like dihydropteroate (B1496061) synthase, which is crucial for folate synthesis in bacteria.

Antagonistic Activities (e.g., PqsR Antagonism against Pseudomonas aeruginosa infections)

This compound has been identified as a crucial precursor in the synthesis of potent antagonists of the Pseudomonas aeruginosa quorum sensing (QS) receptor, PqsR. nih.govnih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate virulence gene expression and biofilm formation. nih.govnih.gov The PqsR protein is a key transcriptional regulator in the pqs QS system, controlling the production of virulence factors like pyocyanin (B1662382) and alkyl-4-quinolones (AQs). nih.govnih.gov

In the synthesis of novel benzimidazole-based PqsR inhibitors, benzene-1,2-diamine derivatives, including N1-isopropylated variants, are key starting materials. nih.gov These diamines are reacted with other chemical entities to construct the final inhibitor molecules. The isopropyl group at the N1 position of the resulting benzimidazole (B57391) ring has been shown to make important hydrophobic interactions with lipophilic residues (such as Leu207, Leu208, Ile236, and Ile263) within the ligand-binding domain of PqsR. nih.gov This interaction is crucial for the high potency of the resulting antagonists. While this compound itself is not the active antagonist, its incorporation into the final structure is vital for the antagonistic activity of the synthesized compounds against P. aeruginosa. nih.gov

Cytotoxic Activity Studies on Cancer Cell Lines

The cytotoxic potential of N-substituted benzene diamines and their derivatives against various cancer cell lines has been a subject of investigation. While specific data for this compound is not extensively available, studies on related compounds suggest a potential for anticancer activity. For example, benzene tricarboxamide analogues have demonstrated selective cytotoxicity towards breast cancer cells (MCF-7) compared to normal fibroblasts. aalto.fi

In studies involving other N-substituted diamine derivatives, significant inhibitory activity has been observed against human hepatocellular carcinoma cell lines (SK-HEP-1, HepG2, and SMMC-7721) and acute promyelocytic leukemia NB4 cells. nih.gov For instance, certain N-substituted dibenzo[a,j]xanthene-3,11-dicarboxamide derivatives exhibited IC50 values in the low micromolar range against NB4 cells. nih.gov These findings underscore the potential of the N-substituted diamine scaffold as a basis for the development of novel cytotoxic agents. The mechanism of cytotoxicity for related compounds has been linked to the induction of apoptosis.

Below is a table summarizing the cytotoxic activity of a related N-substituted dicarboxamide derivative against a leukemia cell line.

| Compound | Cell Line | IC50 (µM) |

| Compound 6c | NB4 | 0.52 |

| Compound 6e | NB4 | 0.76 |

| As2O3 (Control) | NB4 | 5.31 |

Data from a study on N-substituted dibenzo[a,j]xanthene-3,11-dicarboxamide derivatives. nih.gov

Role as a Precursor in Pharmaceutical Compound Synthesis

As established in the context of PqsR antagonists, this compound is a valuable building block in the synthesis of complex pharmaceutical compounds. nih.govnih.gov Its bifunctional nature, with two reactive amine groups at the ortho position, allows for the facile construction of heterocyclic ring systems, which are prevalent in many biologically active molecules. nbinno.com The general class of benzene-1,2-diamines serves as a key intermediate in the production of a wide array of pharmaceuticals. nbinno.com The presence of the N-isopropyl group in this compound offers a specific structural and electronic modification that can be exploited to fine-tune the pharmacological properties of the final drug candidate, such as its potency, selectivity, and pharmacokinetic profile.

Studies on SIRT2 Inhibition

Sirtuin 2 (SIRT2), a member of the class III histone deacetylases (HDACs), has emerged as a promising therapeutic target for neurodegenerative diseases and cancer. nih.govnih.gov Consequently, there is significant interest in the discovery and development of potent and selective SIRT2 inhibitors. While direct screening of this compound as a SIRT2 inhibitor is not prominently reported, the core benzene-1,2-diamine scaffold is a feature in some molecules designed to target sirtuins. The development of SIRT2 inhibitors often involves high-throughput screening of chemical libraries to identify hit compounds, which are then optimized through medicinal chemistry efforts. nih.gov Given its structural motifs, this compound could be considered a candidate for such screening campaigns to explore its potential as a novel SIRT2 inhibitor.

Antimicrobial Efficacy Assessments

Derivatives of N-alkyl-benzene-1,2-diamines have been investigated for their antimicrobial properties. Studies on related compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives demonstrated potent antimicrobial activity, with some compounds being more active than tetracycline (B611298) against certain bacterial strains, exhibiting Minimum Inhibitory Concentration (MIC) values in the range of 0.0005-0.032 μg/mL. nih.gov Additionally, some of these compounds showed promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidium. nih.gov

Furthermore, research on alkyloxy benzene-1,2-diols has indicated antimicrobial effects against Bacillus subtilis. rug.nl N-benzyl and N-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives have also been synthesized and shown to possess good activity against Mycobacterium smegmatis, a surrogate for Mycobacterium tuberculosis. nih.gov These findings suggest that the N-alkylated benzene-1,2-diamine core structure, as present in this compound, is a promising pharmacophore for the development of new antimicrobial agents.

The table below presents the MIC values of a related N,N-dibenzyl-cyclohexane-1,2-diamine derivative against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Compound 17 | Gram-positive & Gram-negative strains | 0.0005 - 0.032 |

| Compound 18 | Gram-positive & Gram-negative strains | 0.0005 - 0.032 |

| Compound 19 | Gram-positive & Gram-negative strains | 0.0005 - 0.032 |

| Compound 20 | Gram-positive & Gram-negative strains | 0.0005 - 0.032 |

| Tetracycline (Control) | Gram-positive & Gram-negative strains | >0.032 |

Data from a study on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. nih.gov

Corrosion Inhibition Studies

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across various industries. The use of organic inhibitors is a primary strategy to combat this issue. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The effectiveness of an organic inhibitor is intrinsically linked to its chemical structure, particularly the presence of heteroatoms (such as nitrogen, oxygen, and sulfur), aromatic rings, and π-electrons, which facilitate strong adsorption.

While no specific studies on this compound have been identified, compounds with similar functional groups, such as diamines and aromatic amines, have been investigated as corrosion inhibitors for various metals, predominantly steel. electrochemsci.orgresearchgate.net These studies provide a basis for postulating the potential mechanisms by which this compound might act as a corrosion inhibitor.

Evaluation of Inhibitor Efficiency on Metal Surfaces (e.g., Aluminum)

The evaluation of a corrosion inhibitor's efficiency is crucial for its practical application. This is typically quantified by the percentage of inhibition efficiency (%IE), which can be determined through various electrochemical and weight loss techniques.

Electrochemical Methods: